Sodium (pentafluorophenyl)methanide
Description
Sodium (pentafluorophenyl)methanide is an organometallic compound characterized by a sodium ion paired with a methanide anion (CH<sup>−</sup>) substituted with a pentafluorophenyl group (C6F5). This structure confers unique reactivity, particularly in nucleophilic and coordination chemistry. The pentafluorophenyl group enhances electron-withdrawing properties, stabilizing the methanide ion and facilitating its participation in metal-ligand interactions or conjugate additions.
Properties
CAS No. |
62781-72-0 |
|---|---|
Molecular Formula |
C7H2F5Na |
Molecular Weight |
204.07 g/mol |
IUPAC Name |
sodium;1,2,3,4,5-pentafluoro-6-methanidylbenzene |
InChI |
InChI=1S/C7H2F5.Na/c1-2-3(8)5(10)7(12)6(11)4(2)9;/h1H2;/q-1;+1 |
InChI Key |
DNOPANDTOVEMGW-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium (pentafluorophenyl)methanide can be synthesized through a metathesis reaction involving sodium hydride and pentafluorobenzene. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C6F5CH2Cl+NaH→C6F5CH2Na+HCl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sodium (pentafluorophenyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under inert conditions to prevent oxidation or hydrolysis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield pentafluorophenylmethane derivatives.
Scientific Research Applications
Sodium (pentafluorophenyl)methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those containing the pentafluorophenyl group.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and structural properties.
Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which sodium (pentafluorophenyl)methanide exerts its effects involves its role as a nucleophile. The pentafluorophenylmethanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The sodium cation typically acts as a counterion, stabilizing the anionic species.
Comparison with Similar Compounds
Transition Metal Methanide Complexes
Example: [Au(C6F5)2(SePPh2CHPPh2Se)] (Compound 5)
- Structural Features :
- Contains a gold(III) center coordinated to two pentafluorophenyl groups, a methanide carbon, and a bidentate selenium-phosphine ligand.
- The methanide proton in the 1H NMR spectrum appears as a pseudotriplet (δ ~5 ppm), while the 19F NMR reveals hindered rotation of C6F5 groups due to steric constraints .
- Reactivity :
- Stability :
- Air- and moisture-stable, contrasting with alkali metal methanides, which are typically more sensitive to hydrolysis.
Comparison with Sodium (Pentafluorophenyl)methanide :
| Property | This compound | Gold Methanide (Compound 5) |
|---|---|---|
| Central Metal | Sodium (Na<sup>+</sup>) | Gold(III) |
| Stability | Likely hygroscopic | Air-stable |
| NMR (1H, methanide) | Not reported | Pseudotriplet at δ ~5 ppm |
| Application | Nucleophilic reagent | Catalyst precursor |
Pentafluorophenyl Esters and Conjugates
Example: Pentafluorophenyl esters (Compounds 22–28)
- Synthesis :
- Formed via reaction of fatty acids (C8–C22) with pentafluorophenyl trifluoroacetate in the presence of triethylamine.
- Reactivity :
Comparison with this compound :
| Property | This compound | Pentafluorophenyl Esters |
|---|---|---|
| Reactivity | Strong nucleophile | Electrophilic reagent |
| Functional Group | Methanide (CH<sup>−</sup>) | Ester (COO–C6F5) |
| Biological Application | Not reported | Drug delivery systems |
Sulfonamide Derivatives with Pentafluorophenyl Moieties
Example: C F5–C F7 (Sulfonamide-linked pentafluorophenyl compounds)
- Structural Features :
- Incorporate pentafluorophenyl groups via sulfamoyl or isoindoline linkages (e.g., C F5: Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfaonyl)amide).
- Applications :
Comparison with this compound :
| Property | This compound | Sulfonamide Derivatives |
|---|---|---|
| Core Functionality | Methanide ion | Sulfonamide linkage |
| Thermal Stability | Expected low stability | Likely higher stability |
| Industrial Use | Synthetic intermediate | Bioactive agents |
Key Research Findings and Data Gaps
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